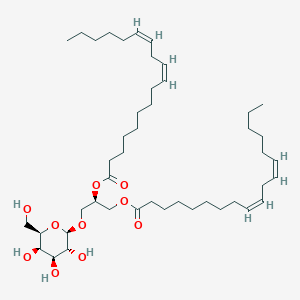

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C45H78O10 |

|---|---|

Peso molecular |

779.1 g/mol |

Nombre IUPAC |

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t38-,39+,42-,43-,44+,45+/m0/s1 |

Clave InChI |

BROOMPUVDPTGEG-KWKASQHVSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a specific type of monogalactosyldiacylglycerol (B12364196) (MGDG), a class of galactolipids predominantly found in the chloroplast membranes of plants and algae.[1] MGDGs, including the dilinoleoyl variant, have garnered significant interest within the scientific community for their diverse biological activities, most notably their potent anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol and related MGDGs. It includes a summary of quantitative data on their anti-inflammatory effects, detailed experimental methodologies for their isolation and analysis, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of this class of natural compounds.

Introduction

Galactolipids are the primary lipid components of photosynthetic membranes in plants, algae, and cyanobacteria, where they play crucial structural and functional roles.[1] Among them, monogalactosyldiacylglycerols (MGDGs) are characterized by a glycerol (B35011) backbone acylated at the sn-1 and sn-2 positions with fatty acids, and a single galactose moiety attached at the sn-3 position. 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is distinguished by the presence of two linoleic acid chains.

Recent research has illuminated the significant anti-inflammatory potential of MGDGs, suggesting their promise as novel therapeutic agents for a range of inflammatory conditions.[4][5] The anti-inflammatory effects of MGDGs are believed to be mediated through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.[4][6] The degree of unsaturation of the fatty acid chains has been shown to be a critical determinant of their biological activity.[3][7]

This guide will delve into the technical details of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, providing a foundational understanding for its further investigation and potential therapeutic application.

Chemical Structure and Physicochemical Properties

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a glycerolipid with the following structural features:

-

Glycerol Backbone: A three-carbon alcohol that forms the core of the molecule.

-

Linoleoyl Chains: Two molecules of linoleic acid, an 18-carbon polyunsaturated fatty acid with two double bonds (18:2n-6), are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone.

-

Galactose Moiety: A single β-D-galactopyranosyl sugar unit is glycosidically linked to the sn-3 position of the glycerol.

-

Racemic Nature: The term "rac-glycerol" indicates a racemic mixture of the sn-1,2-diacyl-3-O-galactosyl-glycerol and sn-2,3-diacyl-1-O-galactosyl-glycerol enantiomers.

A summary of the physicochemical properties of 1,2-Dilinoleoyl-sn-glycerol, a closely related precursor, is provided in the table below. It is important to note that specific experimental data for the title compound is limited, and these values are for a structurally similar molecule.

| Property | Value | Reference |

| Molecular Formula | C39H68O5 | [8] |

| Molecular Weight | 617.0 g/mol | [8] |

| Physical Description | Solid | [8] |

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

Studies on various MGDGs isolated from natural sources have demonstrated their ability to inhibit key inflammatory markers. The following table summarizes the inhibitory concentrations (IC50) of different MGDGs on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It is important to note that these values are for MGDGs with different fatty acid compositions than the title compound.

| MGDG Composition | IC50 (µg/mL) for NO Inhibition | Reference |

| Eicosapentaenoic acid (C20:5 Ω3) + Octadecatetraenoic acid (C18:4 Ω3) | 60.06 | [7][9] |

| Oleic acid (C18:1 Ω9) | 65.70 | [7][9] |

Mechanism of Action

The anti-inflammatory effects of MGDGs are believed to be mediated through multiple mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: MGDGs have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[6][10]

-

Modulation of Inflammatory Signaling Pathways: MGDGs can interfere with pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[11][12][13] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for cytokines and chemokines.[14] By inhibiting the activation of NF-κB, MGDGs can suppress the production of these inflammatory mediators.[15]

The following diagram illustrates the proposed mechanism of action for MGDGs in the context of the NF-κB signaling pathway.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by MGDGs.

Experimental Protocols

Due to the limited availability of specific protocols for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, this section provides generalized methodologies for the isolation and synthesis of MGDGs. These protocols can be adapted for the specific compound of interest.

Isolation and Purification from Natural Sources

MGDGs can be isolated from various plant and algal sources. The following is a general protocol for their extraction and purification.

Materials:

-

Fresh or lyophilized plant/algal material

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, acetone (B3395972) gradients)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Extraction:

-

Homogenize the plant or algal material with a chloroform:methanol solvent mixture (e.g., 2:1 v/v).[16][17][18][19]

-

Filter the homogenate to remove solid debris.

-

Partition the extract by adding water to separate the lipid-containing chloroform layer from the aqueous methanol layer.

-

Collect the chloroform layer and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

-

-

Purification by Column Chromatography:

-

Dissolve the total lipid extract in a minimal amount of chloroform.

-

Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).

-

Load the lipid extract onto the column.

-

Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol or acetone.

-

Collect fractions and monitor the separation using TLC. MGDGs are typically eluted with a chloroform:acetone or chloroform:methanol mixture.

-

Pool the fractions containing the desired MGDG and evaporate the solvent to yield the purified compound.

-

The following diagram outlines the general workflow for the isolation and purification of MGDGs.

Figure 2: General workflow for the isolation of MGDGs.

Chemical Synthesis

The chemical synthesis of MGDGs typically involves the glycosylation of a protected diacylglycerol with a protected galactose donor. A general synthetic scheme is outlined below.[20][21][22][23][24]

Key Steps:

-

Preparation of the Diacylglycerol Acceptor: 1,2-di-O-linoleoyl-sn-glycerol is required as the acceptor molecule. This can be prepared by the acylation of a suitably protected glycerol derivative.

-

Preparation of the Galactosyl Donor: A galactose derivative with protecting groups on the hydroxyls and an activating group at the anomeric position (e.g., a trichloroacetimidate (B1259523) or a bromide) is prepared.

-

Glycosylation: The diacylglycerol acceptor is reacted with the galactosyl donor in the presence of a promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) to form the glycosidic bond.

-

Deprotection: The protecting groups on the galactose moiety are removed to yield the final 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

The following diagram provides a logical representation of a plausible synthetic route.

Figure 3: Plausible synthetic pathway for MGDG.

Future Perspectives and Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol belongs to the promising class of MGDGs that exhibit significant anti-inflammatory properties. While the broader class has been studied, there is a clear need for further research focused specifically on this dilinoleoyl variant. Future studies should aim to:

-

Determine specific quantitative biological data: This includes measuring the IC50 values for the inhibition of various inflammatory mediators and enzymes.

-

Elucidate the precise mechanism of action: Investigating its effects on a wider range of inflammatory signaling pathways will provide a more complete understanding of its therapeutic potential.

-

Develop optimized synthesis and isolation protocols: Efficient and scalable methods for obtaining pure 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol are crucial for advancing its research and development.

-

Evaluate its efficacy in in vivo models of inflammation: Preclinical studies are necessary to assess its therapeutic potential in relevant disease models.

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. Selective in vivo anti-inflammatory action of the galactolipid monogalactosyldiacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Dilinoleoyl-sn-glycerol | C39H68O5 | CID 9543729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijcmas.com [ijcmas.com]

- 19. gfi-india.org [gfi-india.org]

- 20. Synthesis of 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol (a ‘galactosyl diglyceride’) and 1,2-di-O-octadecanoyl-3-O-(6-O-octadecanoyl-β-D-galactopyranosyl)-L-glycerol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes [mdpi.com]

- 24. Synthesis of 3-O-(α-D-glucopyranosyl)-1,2-di-O-stearoyl-L-glycerol, a ‘glucosyl diglyceride’ - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a monogalactosyldiacylglycerol (B12364196) (MGDG), a class of glycolipids prevalent in the plant kingdom, particularly in the chloroplast membranes of magnolia flowers and the microalga Chlorella vulgaris.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. While specific quantitative data and detailed experimental protocols for this exact molecule are limited in publicly available literature, this guide consolidates known information and provides established methodologies for analogous compounds to facilitate further research and development. The document covers its structural characterization, potential therapeutic properties, including anti-inflammatory and anti-tumor activities, and its putative involvement in key signaling pathways.

Chemical Structure and Physicochemical Properties

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol consists of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-2 positions, and a β-D-galactopyranosyl moiety attached at the sn-3 position via a glycosidic bond. The "rac-" designation indicates a racemic mixture of the glycerol stereoisomers.

Table 1: Physicochemical Properties of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol and a Related Compound

| Property | 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol | 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol (for comparison) |

| Molecular Formula | C45H78O10[1] | C45H82O10[1] |

| Molecular Weight | 779.10 g/mol [1] | 783.1 g/mol [1] |

| Exact Mass | 778.559501 Da[2] | 782.59079881 Da[1] |

| Appearance | Powder | Not specified |

| Solubility | Soluble in DMSO | Not specified |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Not specified |

Biological Activities and Potential Therapeutic Applications

Anti-inflammatory Activity

Galactolipids have been shown to exhibit anti-inflammatory effects. For instance, a mixture of two monogalactosyl diacylglycerols isolated from the brown seaweed Fucus spiralis demonstrated the ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells with an IC50 value of 60.06 µg/mL.[1] Another related compound, 1,2-di-O-α-linolenoyl-3-O-β-galactosyl-sn-glycerol (DLGG), was identified as a superoxide (B77818) generation inhibitor with an IC50 value of 21 µM.[3] These findings suggest that 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol may possess similar anti-inflammatory potential, possibly through the inhibition of inflammatory mediators.

Anti-tumor Activity

Several studies have highlighted the anti-tumor-promoting activity of galactosyl diglycerides. While specific IC50 or EC50 values for the title compound are not available, related galactolipids have shown promise in this area. Further investigation is warranted to determine the cytotoxic and anti-proliferative effects of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol against various cancer cell lines.

Potential Signaling Pathway Involvement

The biological effects of galactolipids are likely mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some galactooligosaccharides have been shown to modulate the NF-κB pathway. It is plausible that 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol could exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Caption: Putative inhibition of the NF-κB signaling pathway.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Certain lipids can act as ligands for PPARγ, modulating its activity. It is conceivable that 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol or its metabolites could interact with PPARγ, contributing to its potential anti-inflammatory and metabolic regulatory effects.

Caption: Putative activation of the PPARγ signaling pathway.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and biological evaluation of galactolipids, which can be adapted for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Synthesis

A general synthetic approach for a similar compound, 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol, has been described. This multi-step synthesis involves the protection of functional groups, glycosylation, and subsequent deprotection and acylation steps.

Caption: Generalized synthesis workflow for a galactosylglycerol.

A detailed protocol based on the synthesis of 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol would involve:

-

Preparation of a protected glycerol derivative: For example, 1,2-di-O-benzyl-L-glycerol.

-

Glycosylation: Reaction of the protected glycerol with a protected galactose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, in the presence of a promoter.

-

Deprotection: Removal of the protecting groups from the glycerol and galactose moieties.

-

Acylation: Esterification of the free hydroxyl groups of the glycerol backbone with linoleic acid.

Isolation and Purification

-

Cell Disruption: Homogenize the biomass to break the cell walls.

-

Lipid Extraction: Extract the total lipids using a solvent system such as a mixture of polar and non-polar solvents (e.g., ethanol:petroleum ether 2:1 v/v).

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica (B1680970) Gel G plates.

-

Mobile Phase: A solvent system such as acetone-acetic acid-water (100:2:1 v/v/v) is suitable for separating galactolipids.

-

Visualization: The lipid bands can be visualized by spraying with water or using iodine vapor.

-

Elution: Scrape the desired band and elute the compound with an appropriate solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A normal-phase silica column or a reverse-phase C18 column can be used.

-

Mobile Phase: A gradient of solvents such as isopropanol/hexane/water for normal-phase or methanol/water for reverse-phase chromatography.

-

Detection: An evaporative light scattering detector (ELSD) is suitable for detecting non-UV absorbing lipids.

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: To confirm the structure, including the stereochemistry of the glycosidic linkage and the position of the fatty acyl chains. Expected signals would include those for the glycerol backbone, the linoleoyl chains (with characteristic olefinic proton signals), and the galactopyranosyl ring.

-

-

Mass Spectrometry (MS):

-

ESI-MS/MS: To determine the molecular weight and fragmentation pattern. The fragmentation will likely involve the neutral loss of the galactose moiety and the individual linoleic acid chains, allowing for confirmation of the structure.

-

Biological Activity Assays

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid as the substrate.

-

Inhibitor Preparation: Prepare various concentrations of the test compound (1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol) in a suitable solvent (e.g., DMSO).

-

Assay: Incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a defined period.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the product formation (e.g., prostaglandin (B15479496) G2) using a fluorometric or colorimetric method.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a naturally occurring galactolipid with a chemical structure that suggests potential for significant biological activity. While direct experimental evidence for its therapeutic efficacy is currently limited, the known anti-inflammatory and anti-tumor properties of related compounds provide a strong rationale for further investigation. The experimental protocols and methodologies outlined in this guide, based on established procedures for analogous molecules, offer a framework for researchers to explore the synthesis, purification, and biological evaluation of this promising compound. Future studies should focus on obtaining quantitative data for its biological activities and elucidating its precise mechanisms of action, particularly its interactions with key signaling pathways such as NF-κB and PPARγ. Such research will be crucial in unlocking the full therapeutic potential of this and other related galactolipids.

References

A Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a specific molecular species of digalactosyldiacylglycerol (B1163852) (DGDG), a class of galactolipids that are integral components of photosynthetic membranes in plants and algae. As research into the bioactive properties of natural lipids expands, understanding the sources, extraction methodologies, and biological roles of specific lipid species like this one becomes increasingly critical. This technical guide provides an in-depth overview of the known natural occurrences of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, a detailed protocol for its isolation, and an exploration of its involvement in plant signaling pathways.

Natural Sources

| Natural Source | Common Name | Family | Tissue/Organism Type | Quantitative Data (mg/kg) |

| Magnolia denudata | Yulan Magnolia | Magnoliaceae | Flowers | Not Specified |

| Chlorella vulgaris | Green Alga | Chlorellaceae | Microalga | Not Specified |

| Sparganium stoloniferum | Stoloniferous Bur-reed | Typhaceae | Not Specified | Not Specified |

Experimental Protocols: Isolation and Purification of Digalactosyldiacylglycerols (DGDG)

The following is a detailed protocol for the isolation and purification of DGDG from a plant or algal source, which can be applied to obtain 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol. This protocol is adapted from general methods for galactolipid separation.

1. Lipid Extraction

-

Objective: To extract total lipids from the source material.

-

Materials:

-

Fresh or lyophilized source material (e.g., Magnolia denudata flowers, Chlorella vulgaris biomass)

-

Methanol

-

0.9% NaCl solution

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Homogenize 10 g of fresh (or 1 g of lyophilized) source material in 100 mL of a chloroform:methanol (1:2, v/v) mixture for 5 minutes.

-

Add 25 mL of chloroform and homogenize for another 2 minutes.

-

Add 25 mL of 0.9% NaCl solution and homogenize for 2 minutes.

-

Transfer the homogenate to a separatory funnel and allow the phases to separate.

-

Collect the lower chloroform phase, which contains the total lipids.

-

Evaporate the solvent from the chloroform phase under reduced pressure using a rotary evaporator to obtain the total lipid extract.

-

2. Separation of DGDG by Column Chromatography

-

Objective: To separate DGDG from other lipid classes.

-

Materials:

-

Silica (B1680970) gel 60 (70-230 mesh)

-

Glass chromatography column

-

Chloroform

-

Methanol

-

-

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into the chromatography column.

-

Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of solvents:

-

Fraction 1 (Neutral Lipids): Elute with 5 column volumes of chloroform.

-

Fraction 2 (Monogalactosyldiacylglycerols - MGDG): Elute with 10 column volumes of chloroform:acetone (1:1, v/v).

-

Fraction 3 (Digalactosyldiacylglycerols - DGDG): Elute with 10 column volumes of acetone.

-

Fraction 4 (Phospholipids): Elute with 5 column volumes of methanol.

-

-

Collect the acetone fraction containing DGDG.

-

3. Purification by Preparative Thin-Layer Chromatography (TLC)

-

Objective: To purify the DGDG fraction.

-

Materials:

-

Silica gel G TLC plates (20x20 cm, 0.5 mm thickness)

-

Developing tank

-

Acetone:acetic acid:water (100:2:1, v/v/v) developing solvent

-

Iodine vapor or other visualization agent

-

Scraper

-

-

Procedure:

-

Dissolve the DGDG fraction from column chromatography in a small amount of chloroform.

-

Apply the dissolved fraction as a band onto the TLC plate.

-

Develop the plate in a tank saturated with the developing solvent.

-

After development, visualize the lipid bands using iodine vapor. DGDG will appear as a distinct band.

-

Scrape the silica gel corresponding to the DGDG band into a clean tube.

-

Elute the DGDG from the silica gel with chloroform:methanol (1:1, v/v).

-

Evaporate the solvent to obtain the purified DGDG fraction.

-

4. Analysis of Molecular Species (Optional)

-

The purified DGDG fraction can be further analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the specific molecular species, including 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Signaling Pathway Involvement

Digalactosyldiacylglycerols are not merely structural components of chloroplast membranes; they also play a crucial role in plant stress signaling. A key pathway where DGDG is implicated is the jasmonic acid (JA) signaling cascade. A deficiency in DGDG, leading to an increased ratio of MGDG to DGDG, has been shown to trigger the overproduction of oxylipins, including the plant hormone jasmonic acid.

This signaling cascade is initiated by the release of polyunsaturated fatty acids (like linoleic acid) from membrane lipids, which are then converted through a series of enzymatic steps into JA. The diagram below illustrates the proposed workflow for the isolation of DGDG and the subsequent signaling pathway triggered by its imbalance.

Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol represents a specific and biologically relevant molecule within the broader class of digalactosyldiacylglycerols. While its known natural sources are currently limited, its presence in fundamental photosynthetic organisms suggests a wider distribution. The provided experimental protocol offers a robust framework for the isolation and purification of this compound, enabling further investigation into its physicochemical properties and biological activities. The elucidated connection between DGDG homeostasis and the jasmonic acid signaling pathway underscores the importance of this lipid class in plant stress responses and opens avenues for research into its potential applications in agriculture and medicine. Further studies are warranted to quantify its presence in various natural sources and to fully characterize its specific roles in cellular processes.

A Technical Guide to the Proposed Isolation of Digalactosyldiacylglycerol (DGDG) from Magnolia denudata Flowers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolia denudata, the Yulan magnolia, has been a cornerstone of traditional medicine for centuries, with its flowers recognized for various therapeutic properties. Phytochemical analyses have revealed a rich composition of lignans, flavonoids, and phenolic acids, contributing to its antioxidant and anti-inflammatory activities.[1][2][3] However, the presence and biological role of specific glycerolipids, such as Digalactosyldiacylglycerol (DGDG), in Magnolia denudata flowers remain unexplored. DGDG, a key component of photosynthetic membranes in plants, has demonstrated significant anti-inflammatory effects in various studies, suggesting its potential as a novel therapeutic agent.[4][5]

This technical guide presents a comprehensive, proposed methodology for the isolation and characterization of DGDG from the flowers of Magnolia denudata. As no specific protocol for this process currently exists, this guide is an amalgamation of established methods for glycerolipid extraction and purification from plant tissues, tailored to the unique chemical landscape of Magnolia denudata flowers.[6][7] This document provides detailed experimental protocols, hypothetical data representations, and visualizations of relevant biological pathways to serve as a foundational resource for researchers embarking on this novel area of investigation.

Proposed Experimental Protocol for DGDG Isolation

The isolation of DGDG from Magnolia denudata flowers is a multi-step process requiring careful execution to ensure the purity and integrity of the final compound. The proposed workflow is detailed below.

Sample Preparation and Lipid Extraction

The initial step involves the careful collection and preparation of the floral material, followed by the extraction of the total lipid content.

Materials:

-

Fresh Magnolia denudata flowers

-

Liquid nitrogen

-

Freeze-dryer

-

Blender or grinder

-

Methanol

-

0.9% NaCl solution

-

Rotary evaporator

-

Glassware

Protocol:

-

Freshly collected Magnolia denudata flowers are immediately flash-frozen in liquid nitrogen to quench enzymatic activity.

-

The frozen flowers are then lyophilized (freeze-dried) to remove water content.

-

The dried floral material is ground into a fine powder.

-

The powdered sample is subjected to a modified Bligh-Dyer extraction. The powder is homogenized in a chloroform:methanol (1:2, v/v) solution.

-

Following homogenization, chloroform and a 0.9% NaCl solution are added to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v), creating a biphasic system.

-

The mixture is centrifuged to separate the layers. The lower chloroform phase, containing the total lipids, is carefully collected.

-

The extraction process is repeated on the remaining aqueous and solid phases to ensure complete lipid recovery.

-

The collected chloroform extracts are pooled and the solvent is removed under reduced pressure using a rotary evaporator to yield the total lipid extract.

Fractionation by Silica (B1680970) Gel Column Chromatography

The total lipid extract is then fractionated using silica gel column chromatography to separate different lipid classes.

Materials:

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Chloroform

-

Acetone

-

Methanol

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Primuline (B81338) spray reagent

-

UV lamp

Protocol:

-

A glass column is packed with a slurry of silica gel in chloroform.

-

The dried total lipid extract is redissolved in a minimal amount of chloroform and loaded onto the column.

-

The column is eluted with a stepwise gradient of solvents with increasing polarity to separate the lipid classes. A typical elution sequence is as follows:[6]

-

Fraction 1 (Neutral Lipids): Elution with 10 column volumes of chloroform.

-

Fraction 2 (Monogalactosyldiacylglycerol - MGDG): Elution with 10 column volumes of chloroform:acetone (9:1, v/v).

-

Fraction 3 (Digalactosyldiacylglycerol - DGDG): Elution with 10 column volumes of chloroform:acetone (1:1, v/v).

-

Fraction 4 (Phospholipids): Elution with 10 column volumes of methanol.

-

-

Fractions are collected using a fraction collector.

-

The composition of each fraction is monitored by TLC. Aliquots of each fraction are spotted on a TLC plate and developed in a chloroform:methanol:water (65:25:4, v/v/v) solvent system. The lipids are visualized by spraying with a primuline solution and viewing under UV light.

-

Fractions containing DGDG are identified by comparing their retention factor (Rf) value to that of a DGDG standard and are then pooled.

-

The solvent from the pooled DGDG fractions is evaporated.

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification of DGDG is achieved using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Materials:

-

HPLC system equipped with a silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Evaporative Light Scattering Detector (ELSD)

-

Water

-

DGDG standard

Protocol:

-

The HPLC system is equilibrated with a mobile phase consisting of a gradient of hexane, isopropanol, and water. A common gradient starts with a high percentage of hexane and gradually increases the proportion of isopropanol and water to elute more polar compounds.

-

The semi-purified DGDG fraction from the column chromatography step is dissolved in the initial mobile phase and injected into the HPLC system.

-

The ELSD is used for detection, as glycerolipids lack a strong UV chromophore.[8][9][10] The ELSD settings (e.g., nebulizer temperature, evaporator temperature, and gas flow) are optimized for the detection of DGDG.

-

The peak corresponding to DGDG is identified by comparing its retention time with that of a pure DGDG standard.

-

The DGDG peak is collected, and the solvent is evaporated to yield the purified DGDG.

Structural Elucidation

The identity and structure of the purified DGDG are confirmed using spectroscopic methods.

Techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight and fragmentation pattern of the isolated compound, which can be compared to known DGDG structures.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure, including the confirmation of the galactose moieties and the fatty acid composition of the diacylglycerol backbone.

Hypothetical Data Presentation

As the isolation of DGDG from Magnolia denudata flowers has not been previously reported, the following tables present hypothetical quantitative data that could be expected from the described experimental workflow. These values are based on typical yields of galactolipids from other plant tissues for illustrative purposes.

Table 1: Hypothetical Yields from the Isolation of DGDG from Magnolia denudata Flowers

| Parameter | Value | Unit |

| Starting Material (Dry Weight) | 100 | g |

| Total Lipid Extract | 5.2 | g |

| DGDG-Enriched Fraction (Post-Column) | 350 | mg |

| Purified DGDG (Post-HPLC) | 150 | mg |

| Final Yield of DGDG | 0.15 | % (w/w of dry starting material) |

Table 2: Hypothetical Purity Assessment of Isolated DGDG

| Analysis Method | Purity |

| HPLC-ELSD | >98% |

| 1H NMR | Consistent with DGDG structure |

| ESI-MS | Major ion corresponding to [DGDG+NH4]+ |

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the isolation of DGDG from Magnolia denudata flowers.

Potential Anti-inflammatory Signaling Pathways of DGDG

DGDG is known to possess anti-inflammatory properties. The following diagrams illustrate two key signaling pathways, the NF-κB and COX-2 pathways, which are potential targets of DGDG's action.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

COX-2 Signaling Pathway

The COX-2 enzyme is a key player in the inflammatory response, responsible for the synthesis of prostaglandins.

Conclusion

This technical guide outlines a robust and systematic approach for the novel isolation of Digalactosyldiacylglycerol from Magnolia denudata flowers. By providing detailed experimental protocols, illustrative data tables, and clear visualizations of the experimental workflow and relevant biological pathways, this document serves as a valuable resource for researchers and drug development professionals. The successful isolation and characterization of DGDG from this unique botanical source could pave the way for new therapeutic interventions for inflammatory diseases, leveraging the untapped potential of natural products. The anti-inflammatory properties of DGDG, potentially acting through the NF-κB and COX-2 pathways, present an exciting avenue for future research and development.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Alphabet of Galactolipids in Arabidopsis thaliana [frontiersin.org]

In-Depth Technical Guide: 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

CAS Number: 111187-15-6

An Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, a significant galactolipid with potential applications in various scientific fields. This document collates available data on its physicochemical properties, biological relevance, and methodologies for its study, aimed at facilitating further research and development.

Chemical and Physical Properties

This compound is a glycolipid consisting of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-2 positions, and a β-D-galactopyranosyl moiety attached at the sn-3 position. Its amphiphilic nature, with a hydrophilic galactose head and hydrophobic fatty acid tails, is central to its biological functions.[1][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 111187-15-6 | [3] |

| Molecular Formula | C45H78O10 | [][3] |

| Molecular Weight | 779.09 g/mol | [4] |

| Physical Description | Powder | [3] |

| Purity | >98% (by HPLC) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol. | [3][5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months. | [6] |

Table 2: Expected Characteristic FTIR Absorption Bands for Galactolipids

| Wavenumber (cm⁻¹) | Functional Group |

| 3000-3500 | O-H stretching (from galactose hydroxyl groups) |

| 2850-3000 | C-H stretching (from fatty acid chains) |

| ~1740 | C=O stretching (from ester linkages) |

| 1000-1200 | C-O stretching (from ether and ester linkages) |

Biological Significance and Potential Applications

This compound is a naturally occurring compound found in the flowers of Magnolia denudata and other plants like Sparganium stoloniferum.[4] As a monogalactosyldiacylglycerol (B12364196) (MGDG), it is a fundamental component of chloroplast membranes in plants, playing a crucial role in photosynthesis.[1][]

The unique structure of this galactolipid has garnered interest for various applications:

-

Drug Delivery: Its amphiphilic properties make it a candidate for the formation of liposomes and other nanoparticles for targeted drug delivery. The galactose moiety can potentially be recognized by specific lectin receptors on cell surfaces, offering a mechanism for cell-specific targeting.[1][]

-

Anti-inflammatory and Cytotoxic Potential: While specific studies on this compound are limited, related galactolipids have demonstrated significant anti-inflammatory and cytotoxic activities.[8][9] This suggests that this compound may also possess these properties, warranting further investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively published. However, established methods for similar galactolipids can be adapted.

Isolation and Purification

A general protocol for the extraction and purification of galactolipids from plant material involves the following steps:

Workflow for Galactolipid Isolation and Purification

References

- 1. This compound | CAS:111187-15-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. molnova.cn:443 [molnova.cn:443]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | bioactive compound | CAS# 111187-15-6 | InvivoChem [invivochem.com]

- 7. In situ monitoring of galactolipid digestion by infrared spectroscopy in both model micelles and spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective in vivo anti-inflammatory action of the galactolipid monogalactosyldiacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, natural product chemistry, and drug development.

Physicochemical Properties

Precise experimental data for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is limited in publicly available literature. The following table summarizes known and predicted physicochemical properties. It is important to note that some values are predicted and may not reflect experimental findings.

| Property | Value | Source |

| Molecular Formula | C45H78O10 | [1] |

| Molecular Weight | 779.1 g/mol | [1] |

| CAS Number | 111187-15-6 | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2] | Generic Data |

| Predicted Boiling Point | 825.9 ± 65.0 °C at 760 mmHg | Predicted |

| Predicted Flash Point | 228.9 ± 27.8 °C | Predicted |

| Predicted Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | Predicted |

| Predicted Refractive Index | 1.523 | Predicted |

Experimental Protocols

Extraction of Galactolipids from Plant Material

This protocol is a general method for extracting lipids, including galactolipids, from plant tissues.

Materials:

-

Fresh plant material (e.g., Magnolia flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

0.9% NaCl solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube.

-

Add a solvent mixture of chloroform:methanol (1:2, v/v) to the tissue powder.

-

Vortex the mixture thoroughly for 15 minutes at 4°C.

-

Add an equal volume of chloroform to the mixture and vortex for another 2 minutes.

-

Add an equal volume of 0.9% NaCl solution and vortex for 2 minutes.

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the total lipid extract.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

-

Store the extract at -20°C under nitrogen to prevent oxidation.

Purification of Monogalactosyldiacylglycerols (MGDG) by Chromatography

2.2.1. Thin-Layer Chromatography (TLC)

TLC is a common method for the separation of lipid classes.

Materials:

-

Silica (B1680970) gel 60 TLC plates

-

Developing chamber

-

Chloroform

-

Methanol

-

Acetic acid

-

Iodine vapor or other suitable staining reagent

Procedure:

-

Dissolve the crude lipid extract in a small volume of chloroform.

-

Spot the dissolved extract onto a silica gel 60 TLC plate.

-

Develop the plate in a chamber pre-saturated with a solvent system such as chloroform:methanol:acetic acid (65:25:4, v/v/v).

-

After the solvent front has reached the desired height, remove the plate and allow it to dry.

-

Visualize the separated lipid classes by placing the plate in a chamber with iodine vapor or by spraying with a suitable reagent. MGDGs will appear as a distinct band.

-

Scrape the silica band corresponding to MGDG and extract the lipid with chloroform:methanol (2:1, v/v).

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC allows for more efficient separation and quantification of galactolipids.

Materials:

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Normal-phase or reverse-phase silica column

-

Water

Procedure:

-

Dissolve the partially purified MGDG fraction in the mobile phase.

-

Inject the sample onto a silica column.

-

For normal-phase HPLC, a gradient elution system can be used, starting with a non-polar mobile phase like hexane and gradually increasing the polarity with isopropanol and a small percentage of water.

-

For reverse-phase HPLC, a mobile phase of methanol with a small percentage of water is often used.

-

Monitor the elution profile and collect the fractions corresponding to the desired MGDG.

-

Evaporate the solvent to obtain the purified 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Analysis of Purified Compound

2.3.1. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and determine the fatty acid composition.

Procedure:

-

Dissolve the purified sample in a suitable solvent (e.g., methanol/chloroform).

-

Introduce the sample into the mass spectrometer, for example, using electrospray ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes. In the positive ion mode, adducts with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+) are often observed.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation. The fragmentation pattern will provide information about the fatty acid chains and the galactose headgroup. The loss of the fatty acyl chains and the galactose moiety are characteristic fragmentation pathways.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural elucidation of the molecule, including the stereochemistry of the glycerol (B35011) and galactose moieties.

Procedure:

-

Dissolve the purified compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or methanol (CD3OD).

-

Acquire 1H NMR and 13C NMR spectra. The 1H NMR spectrum will show characteristic signals for the glycerol backbone, the fatty acid chains (specifically the olefinic protons), and the galactose ring.

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity between protons and carbons and to confirm the attachment of the fatty acids to the glycerol and the galactose to the glycerol.

Biological Significance and Signaling Pathways

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol belongs to the class of monogalactosyldiacylglycerols (MGDGs), which are the most abundant lipids in the thylakoid membranes of chloroplasts in plants[3]. These lipids are crucial for the structural integrity of the thylakoid membranes and play a vital role in photosynthesis.

MGDGs are precursors for the synthesis of digalactosyldiacylglycerols (DGDGs). The ratio of MGDG to DGDG is critical for maintaining the proper curvature and stability of the thylakoid membranes.

Furthermore, MGDGs are involved in plant stress responses. The linolenic acid released from MGDGs can be a precursor for the synthesis of jasmonic acid, a key signaling molecule in plant defense against herbivores and pathogens.

While a specific signaling pathway directly involving 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol has not been elucidated, its central role in membrane structure and as a precursor for signaling molecules highlights its importance in plant biology.

Visualizations

General Biosynthetic Pathway of MGDG and its Role in Chloroplasts

Caption: Biosynthesis of MGDG and its roles in chloroplasts.

Experimental Workflow for the Analysis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

Caption: Workflow for extraction, purification, and analysis.

References

- 1. 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol | bioactive compound | CAS# 111187-15-6 | InvivoChem [invivochem.com]

- 2. This compound | CAS:111187-15-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Frontiers | Functional Characterization of the Monogalactosyldiacylglycerol Synthase Gene ptMGD2 in the Diatom Phaeodactylum tricornutum [frontiersin.org]

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in the Structure and Function of Plant Chloroplast Thylakoid Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (B1163852) (DGDG) is a major structural lipid component of the thylakoid membranes within plant chloroplasts, accounting for approximately 25% of the total lipid composition.[1] This uncharged galactolipid plays a critical and multifaceted role in maintaining the structural integrity of the thylakoid membrane, facilitating the optimal function of the photosynthetic machinery, and responding to environmental stress. This technical guide provides a comprehensive overview of the core functions of DGDG, detailing its biosynthesis, its structural importance in membrane organization, its direct involvement in the photosynthetic electron transport chain, and its role in plant stress responses. Detailed experimental protocols for the isolation and analysis of DGDG and the assessment of its functional impact are provided, alongside quantitative data and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, biochemistry, and for professionals involved in the development of herbicides and agents that target photosynthetic processes.

Introduction

The thylakoid membranes of plant chloroplasts are the site of the light-dependent reactions of photosynthesis. These membranes are characterized by a unique lipid composition, dominated by galactolipids rather than phospholipids.[2] The four primary glycerolipids are monogalactosyldiacylglycerol (B12364196) (MGDG), digalactosyldiacylglycerol (DGDG), sulfoquinovosyldiacylglycerol (SQDG), and phosphatidylglycerol (PG).[1] MGDG, a non-bilayer forming lipid due to its conical shape, is the most abundant, making up about 50% of thylakoid lipids.[1][3] In contrast, DGDG has a cylindrical shape and readily forms stable bilayer membranes.[3] The precise ratio of these lipids is crucial for the dynamic architecture of the thylakoid membranes, which are differentiated into stacked grana regions, enriched in Photosystem II (PSII), and unstacked stroma lamellae, where Photosystem I (PSI) and ATP synthase are predominantly located.

DGDG's role extends beyond being a simple structural scaffold. It is an integral component of photosynthetic supercomplexes and is essential for their stability and function.[4] Deficiencies in DGDG content lead to severe phenotypes, including stunted growth, altered chloroplast ultrastructure, and impaired photosynthetic efficiency, underscoring its fundamental importance in plant physiology.[5][6]

The Structural Role of DGDG in Thylakoid Membranes

The physical properties of DGDG are central to its role in maintaining the complex three-dimensional structure of the thylakoid network.

Membrane Bilayer Formation and Grana Stacking

As a bilayer-forming lipid, DGDG counteracts the tendency of the more abundant MGDG to form inverted hexagonal phases. The ratio of MGDG to DGDG is a critical determinant of the overall curvature and stability of the thylakoid membrane.[1][3][7] In spinach thylakoids, the molar ratio of MGDG to DGDG is approximately 2:1.[8] Alterations in this ratio, for instance under high light stress, can lead to changes in membrane organization.[9]

DGDG is also directly involved in the stacking of grana thylakoids. The disaccharide head group of DGDG can form hydrogen bonds between adjacent lamellae, contributing to the adhesive forces that hold the grana stacks together.[1] This organization is vital for the efficient capture and transfer of light energy.

Impact of DGDG Deficiency on Chloroplast Ultrastructure

In Arabidopsis thaliana mutants with reduced DGDG levels, such as the dgd1 mutant, the chloroplast ultrastructure is severely affected. Electron microscopy reveals disorganized and highly curved thylakoid membranes, with a reduction in the extent of grana stacking and the appearance of large, thylakoid-free stromal areas.[5] This altered morphology is a direct consequence of the change in the bulk biophysical properties of the membrane due to the lack of DGDG.

DGDG's Function in Photosynthesis

DGDG is not merely a passive structural component but is an active participant in the process of photosynthesis.

Association with Photosynthetic Complexes

X-ray crystallography has revealed that DGDG molecules are integral components of the Photosystem II (PSII) complex. These lipid molecules occupy specific binding sites within the protein complex, suggesting precise functional roles.[4]

Stabilization of the Oxygen-Evolving Complex

A critical function of DGDG is the stabilization of the oxygen-evolving complex (OEC) of PSII. In cyanobacterial mutants lacking DGDG, the extrinsic proteins of the OEC (PsbO, PsbU, and PsbV) are more loosely attached to the PSII core. This leads to a significant reduction in the rate of water oxidation and oxygen evolution. The lack of DGDG also increases the heat susceptibility of PSII.

Role in Intersystem Electron Transport

The deficiency of DGDG in the dgd1 mutant of Arabidopsis leads to significant perturbations in the photosynthetic electron transport chain.[10][11] These mutants exhibit a restricted linear electron flow and an increased capacity for cyclic electron flow around PSI.[10][12] This is attributed to limitations on the acceptor side of PSI, which alters the redox state of the plastoquinone (B1678516) (PQ) pool and impairs the regulation of excitation energy distribution between the two photosystems (state transitions).[11][12]

Quantitative Data on DGDG and Thylakoid Membrane Composition

The following tables summarize key quantitative data regarding the lipid composition of thylakoid membranes and the functional consequences of DGDG deficiency.

Table 1: Typical Glycerolipid Composition of Thylakoid Membranes from Spinach and Arabidopsis

| Lipid Class | Spinach (% of total glycerolipids) | Arabidopsis thaliana (% of total glycerolipids) |

| MGDG | ~52% | ~50% |

| DGDG | ~26% | ~25% |

| SQDG | ~7% | ~10% |

| PG | ~10% | ~10% |

| MGDG:DGDG Ratio | ~2:1 | ~2:1 |

Data compiled from multiple sources.[1][2]

Table 2: Impact of DGDG Deficiency on Photosynthetic Parameters in Arabidopsis thaliana (dgd1 mutant vs. Wild Type)

| Parameter | Wild Type | dgd1 Mutant | Implication |

| DGDG content (% of WT) | 100% | <10% | Drastic reduction in the primary bilayer-forming lipid.[5][6] |

| PSII/PSI Ratio | Normal | Decreased | Altered stoichiometry of photosystems.[4][6] |

| Linear Electron Transport Rate | Normal | Restricted | Impaired flow of electrons from PSII to PSI.[10][12] |

| P700+ Oxidation Level | Normal | Lower | Indicates PSI acceptor-side limitation.[11] |

| State Transition Capacity | Normal | Lower | Impaired regulation of light energy distribution.[11][12] |

DGDG Biosynthesis and Regulation under Stress

DGDG is synthesized in the chloroplast envelope membranes. The primary pathway involves the enzyme DGD1, which is located in the outer envelope and transfers a galactose moiety from UDP-galactose to MGDG.[7]

The DGD1 and DGD2 Synthases

Arabidopsis possesses two genes encoding DGDG synthases, DGD1 and DGD2. DGD1 is responsible for the bulk of DGDG synthesis under normal conditions.[5] DGD2 expression is strongly induced during phosphate (B84403) (Pi) starvation.[5] This enzyme also uses UDP-galactose as a substrate and contributes to the accumulation of DGDG under Pi-limiting conditions.

Role in Phosphate Starvation and Drought Stress

During phosphate starvation, plants remodel their membrane lipid composition to conserve phosphate. Phospholipids are degraded, and the released diacylglycerol (DAG) is used for the synthesis of non-phosphorous lipids like DGDG and SQDG.[13][14][15] DGDG not only increases in the chloroplast but is also exported to extraplastidial membranes to replace phospholipids.[15] This response is critical for plant survival under low phosphate conditions. A similar increase in DGDG biosynthesis has been observed under drought stress, suggesting a broader role for this lipid in abiotic stress tolerance.

Mandatory Visualizations

DGDG Biosynthesis Pathway

Caption: Simplified pathway of DGDG synthesis by the DGD1 enzyme in the chloroplast envelope.

DGDG Regulation Under Phosphate Starvation

Caption: Signaling and metabolic pathway leading to DGDG accumulation during phosphate starvation.

Experimental Workflow for DGDG Functional Analysis

Caption: Workflow for investigating the role of DGDG using biochemical, functional, and structural approaches.

Experimental Protocols

Protocol for Thylakoid Membrane Isolation from Arabidopsis thaliana

This protocol is adapted from established methods for isolating high-purity thylakoid membranes.[16][17][18]

Materials:

-

Arabidopsis thaliana leaves (approx. 20 g)

-

Grinding Buffer: 20 mM Tricine-NaOH (pH 8.4), 0.4 M NaCl, 2 mM MgCl₂. Just before use, add 0.2% (w/v) BSA and 0.2% (w/v) sodium ascorbate.

-

Shock Buffer: 10 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂.

-

Stack Buffer (Storage Buffer): 20 mM HEPES-KOH (pH 7.6), 0.3 M Sorbitol, 15 mM NaCl, 5 mM MgCl₂.

-

Blender, Miracloth, refrigerated centrifuge, glass homogenizer.

Procedure:

-

Perform all steps at 4°C or on ice and in dim light.

-

Homogenize ~20 g of Arabidopsis leaves in 170 ml of ice-cold Grinding Buffer using a blender with short pulses (e.g., five 1.5-second pulses).

-

Filter the homogenate through four layers of Miracloth into a pre-chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant. Resuspend the green pellet (containing intact chloroplasts) gently in a small volume of Shock Buffer and then add up to 20 ml. This osmotic shock will lyse the chloroplasts.

-

Incubate on ice for 5 minutes.

-

Centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

-

Discard the supernatant (stroma). Resuspend the thylakoid pellet in Stack Buffer.

-

Determine chlorophyll concentration. Aliquot the thylakoid suspension, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol for Glycerolipid Extraction and Analysis by TLC and GC

This protocol allows for the separation and quantification of major lipid classes.[19]

A. Lipid Extraction:

-

To a known amount of thylakoid sample (e.g., equivalent to 1 mg chlorophyll), add 3 ml of a chloroform (B151607):methanol (1:2, v/v) mixture.

-

Vortex vigorously for 1 minute.

-

Add 1 ml of chloroform and vortex again.

-

Add 1 ml of water and vortex.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

B. Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small, known volume of chloroform.

-

Activate a silica (B1680970) gel TLC plate by baking at 120°C for 2.5 hours.

-

Spot the lipid extract onto the origin line of the cooled TLC plate.

-

Develop the plate in a TLC chamber containing a solvent system suitable for polar lipids, such as acetone:toluene:water (91:30:8, v/v/v).

-

After development, visualize the lipid spots by placing the plate in a chamber with iodine vapor. The different lipid classes (MGDG, DGDG, SQDG, PG) will separate based on their polarity.

C. Gas Chromatography (GC) for Fatty Acid Quantification:

-

Scrape the silica corresponding to the DGDG spot (and other lipids of interest) from the TLC plate into a glass tube.

-

Add 1 ml of 1 N methanolic HCl and a known amount of an internal standard (e.g., pentadecanoic acid, 15:0).

-

Incubate at 80°C for 1 hour to create fatty acid methyl esters (FAMEs).

-

After cooling, add 1 ml of hexane (B92381) and 1 ml of water, vortex, and centrifuge.

-

Analyze the upper hexane phase containing the FAMEs by gas chromatography with a flame ionization detector (FID).

-

Quantify the amount of each fatty acid relative to the internal standard.

Protocol for Chlorophyll Fluorescence Measurements

This protocol outlines the measurement of key fluorescence parameters using a pulse-amplitude-modulated (PAM) fluorometer to assess PSII function.[20][21][22][23][24]

Procedure:

-

Dark Adaptation: Dark-adapt the plant leaf for at least 20-30 minutes before measurement.

-

Measurement of F₀ and Fₘ:

-

Turn on the weak measuring light to determine the minimal fluorescence level (F₀) in the dark-adapted state.

-

Apply a short (e.g., 0.8 s), high-intensity saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

-

-

Light-Adapted Measurements (Actinic Light):

-

Illuminate the leaf with actinic (photosynthetically active) light at a defined intensity.

-

Wait for the fluorescence signal to reach a steady state (Fₛ or F').

-

Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fₘ').

-

-

Calculate Key Parameters:

-

Effective Quantum Yield of PSII (ΦPSII or Y(II)): ΦPSII = (Fₘ' - Fₛ) / Fₘ'

-

Photochemical Quenching (qP): qP = (Fₘ' - Fₛ) / (Fₘ' - F₀'). (Requires determination of F₀' after turning off actinic light and applying far-red light).

-

Non-Photochemical Quenching (NPQ): NPQ = (Fₘ - Fₘ') / Fₘ'

-

Protocol for Sample Preparation for Transmission Electron Microscopy (TEM)

This is a generalized protocol for preparing plant leaf tissue for ultrastructural analysis of chloroplasts.[25][26][27][28]

Procedure:

-

Fixation: Cut small leaf pieces (1-2 mm²) and immediately immerse them in a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M phosphate buffer, pH 7.2) for 2-4 hours at 4°C.

-

Rinsing: Wash the samples several times in the same buffer to remove the primary fixative.

-

Post-fixation: Fix the samples in a secondary fixative (e.g., 1% osmium tetroxide in the same buffer) for 1-2 hours at 4°C. This enhances contrast.

-

Rinsing: Wash the samples with distilled water.

-

Dehydration: Dehydrate the tissue through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100% ethanol), spending 10-15 minutes at each step.

-

Infiltration: Gradually infiltrate the dehydrated tissue with a resin (e.g., Spurr's or Epon) by passing it through increasing concentrations of resin in an intermediate solvent like propylene (B89431) oxide.

-

Embedding and Polymerization: Place the infiltrated samples in molds with fresh resin and polymerize in an oven at the temperature and time specified for the chosen resin (e.g., 60-70°C for 24-48 hours).

-

Sectioning: Use an ultramicrotome to cut ultrathin sections (60-90 nm) from the resin block.

-

Staining: Mount the sections on copper grids and stain with heavy metal salts (e.g., uranyl acetate (B1210297) followed by lead citrate) to enhance the contrast of cellular structures.

-

Imaging: Observe the stained sections using a transmission electron microscope.

Conclusion

Digalactosyldiacylglycerol is an indispensable component of plant chloroplast thylakoid membranes. Its role is deeply integrated into the very fabric of photosynthesis, from establishing the physical architecture of the grana to ensuring the stability and efficiency of the photosynthetic protein complexes. The maintenance of a specific DGDG content and its ratio to MGDG is not only vital for optimal photosynthetic performance under favorable conditions but also represents a key strategy for acclimation to environmental stresses such as nutrient limitation and drought. The experimental methodologies detailed in this guide provide a robust framework for researchers to further probe the intricate functions of this crucial lipid, paving the way for a more profound understanding of photosynthesis and potential avenues for its manipulation.

References

- 1. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oipub.com [oipub.com]

- 5. Reduced Biosynthesis of Digalactosyldiacylglycerol, a Major Chloroplast Membrane Lipid, Leads to Oxylipin Overproduction and Phloem Cap Lignification in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 8. ill.eu [ill.eu]

- 9. researchgate.net [researchgate.net]

- 10. Digalactosyl-diacylglycerol deficiency impairs the capacity for photosynthetic intersystem electron transport and state transitions in Arabidopsis thaliana due to photosystem I acceptor-side limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Phospholipase DZ2 plays an important role in extraplastidic galactolipid biosynthesis and phosphate recycling in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arabidopsis lipins mediate eukaryotic pathway of lipid metabolism and cope critically with phosphate starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Profiling of Arabidopsis Polar Glycerolipids in Response to Phosphorus Starvation. Roles of Phospholipases Dζ1 and Dζ2 in Phosphatidylcholine Hydrolysis and Digalactosyldiacylglycerol Accumulation in Phosphorus-Starved Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agrisera.com [agrisera.com]

- 17. Comparison of methods for extracting thylakoid membranes of Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agrisera.com [agrisera.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 21. handheld.psi.cz [handheld.psi.cz]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Using Light and Electron Microscopy to Estimate Structural Variation in Thylakoid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ntnu.edu [ntnu.edu]

- 27. hrcak.srce.hr [hrcak.srce.hr]

- 28. Microwave-assisted rapid plant sample preparation for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol in Chlorella vulgaris: A Technical Overview for Researchers

Introduction

Chlorella vulgaris, a species of green microalga, is a rich source of various bioactive compounds, including a diverse array of lipids. Among these are galactolipids, which are integral components of photosynthetic membranes. This technical guide focuses on a specific digalactosyldiacylglycerol (B1163852) (DGDG), 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, which has been reported to be present in Chlorella vulgaris. This document provides an in-depth overview of the current understanding of this compound within the context of C. vulgaris lipidomics, tailored for researchers, scientists, and drug development professionals. While the seminal discovery paper for this specific molecule in C. vulgaris is not readily identifiable in recent literature, modern lipidomic analyses consistently confirm the presence of DGDG with linoleic acid as a key fatty acid constituent.

Quantitative Data on Galactolipids in Chlorella vulgaris

The lipid composition of Chlorella vulgaris, including the relative abundance of DGDG and its constituent fatty acids, is highly dependent on cultivation conditions. The following tables summarize quantitative data from various studies, highlighting the prevalence of DGDG and linoleic acid.

Table 1: Relative Abundance of Major Lipid Classes in Chlorella vulgaris

| Lipid Class | Relative Abundance (%) under Autotrophic Conditions | Relative Abundance (%) under Heterotrophic Conditions | Reference |

| Monogalactosyldiacylglycerol (MGDG) | 30 - 60 | 10 - 25 | [1][2] |

| Digalactosyldiacylglycerol (DGDG) | 10 - 25 | 5 - 15 | [1][2] |

| Sulfoquinovosyldiacylglycerol (SQDG) | 5 - 15 | 5 - 10 | [3] |

| Phosphatidylglycerol (PG) | 5 - 10 | 5 - 10 | [2] |

| Triacylglycerol (TAG) | 5 - 15 | 30 - 80 | [2] |

Table 2: Fatty Acid Composition of Digalactosyldiacylglycerol (DGDG) in Chlorella vulgaris

| Fatty Acid | Notation | Relative Abundance (%) in DGDG | Reference |

| Palmitic acid | 16:0 | 15 - 30 | [4][5] |

| Hexadecadienoic acid | 16:2 | 5 - 15 | [4] |

| Hexadecatrienoic acid | 16:3 | 10 - 25 | [3] |

| Oleic acid | 18:1 | 5 - 15 | [6] |

| Linoleic acid | 18:2 | 20 - 45 | [4][5] |

| α-Linolenic acid | 18:3 | 15 - 35 | [3][5] |

Note: The exact percentages can vary significantly based on specific strains and cultivation parameters such as light intensity, temperature, and nutrient availability.

Experimental Protocols

The identification and quantification of this compound in Chlorella vulgaris involves a multi-step process encompassing cultivation, lipid extraction, separation, and analysis.

Cultivation of Chlorella vulgaris

-

Culture Medium: Bold's Basal Medium (BBM) or other suitable nutrient-rich media are commonly used.

-

Growth Conditions:

-

Autotrophic: Cultures are maintained under a continuous light source (e.g., 100-200 µmol photons m⁻² s⁻¹) with aeration (e.g., filtered air supplemented with 1-2% CO₂).

-

Heterotrophic: Cultures are grown in the dark with an organic carbon source, such as glucose or acetate, added to the medium.

-

-

Temperature: Typically maintained between 25-28°C.

-

Harvesting: Cells are harvested in the late logarithmic or early stationary growth phase by centrifugation (e.g., 5000 x g for 10 minutes). The resulting cell pellet is washed with deionized water and lyophilized.

Total Lipid Extraction

The Bligh and Dyer method is a standard protocol for extracting total lipids from microalgae.

-

Homogenization: Lyophilized Chlorella vulgaris biomass is homogenized in a mixture of chloroform (B151607), methanol, and water (1:2:0.8, v/v/v).

-

Phase Separation: Additional chloroform and water are added to the homogenate to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v), inducing phase separation.

-

Lipid Recovery: The mixture is centrifuged, and the lower chloroform phase, containing the total lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Separation of DGDG

-

Solid-Phase Extraction (SPE): The total lipid extract can be fractionated using silica-based SPE cartridges. Neutral lipids are eluted with chloroform and acetone, while glycolipids, including DGDG, are eluted with methanol.

-

Thin-Layer Chromatography (TLC): Preparative TLC can be used to isolate DGDG from other polar lipids. The lipid extract is applied to a silica (B1680970) gel plate, which is then developed in a solvent system such as chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). The band corresponding to DGDG can be visualized with a non-destructive stain (e.g., primuline) and scraped for elution.

Analysis of DGDG Molecular Species

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying and quantifying specific molecular species of DGDG.

-